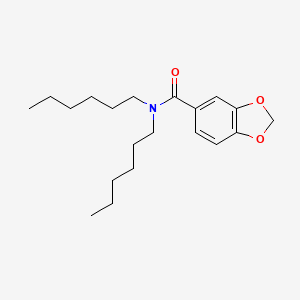
N'-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclopropane ring substituted with two chlorine atoms and a methyl group, attached to a cyclohexane ring through a carbohydrazide linkage. Its distinct structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide typically involves multiple steps:
Formation of 2,2-dichloro-1-methylcyclopropanecarboxylic acid: This can be achieved through the chlorination of 1-methylcyclopropanecarboxylic acid using chlorine gas under controlled conditions.
Conversion to the corresponding acid chloride: The 2,2-dichloro-1-methylcyclopropanecarboxylic acid is then converted to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Reaction with cyclohexanecarbohydrazide: The acid chloride is then reacted with cyclohexanecarbohydrazide in the presence of a base such as triethylamine (TEA) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic medium, elevated temperatures.
Reduction: LiAlH4, NaBH4, anhydrous conditions, low temperatures.
Substitution: Amines, thiols, polar solvents, room temperature to moderate heating.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclopropane derivatives.
Applications De Recherche Scientifique
N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-dichloro-1-methylcyclopropanecarboxylic acid
- Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
Uniqueness
N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide stands out due to its unique combination of a cyclopropane ring with a cyclohexane ring through a carbohydrazide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
304878-60-2 |
|---|---|
Formule moléculaire |
C12H18Cl2N2O2 |
Poids moléculaire |
293.19 g/mol |
Nom IUPAC |
N'-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide |
InChI |
InChI=1S/C12H18Cl2N2O2/c1-11(7-12(11,13)14)10(18)16-15-9(17)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,15,17)(H,16,18) |
Clé InChI |
RSMJHMCIIQRQNK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(Cl)Cl)C(=O)NNC(=O)C2CCCCC2 |
Solubilité |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


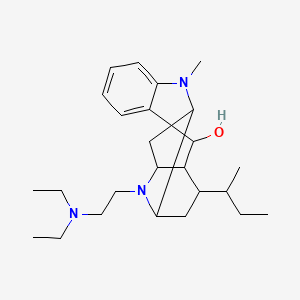
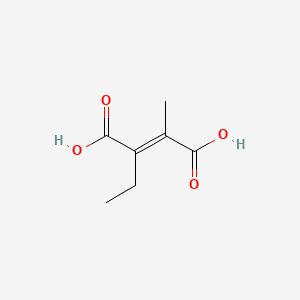
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
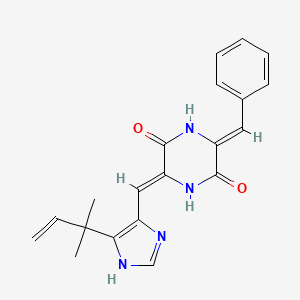
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)
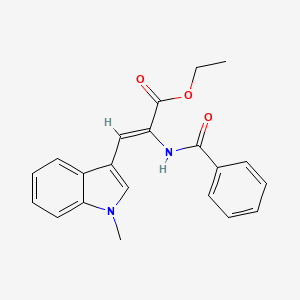
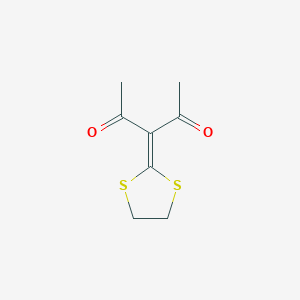
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)

![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14153564.png)
